2-Amino-4-chloro-6-methylpyrimidine-5-carbaldehyde

Description

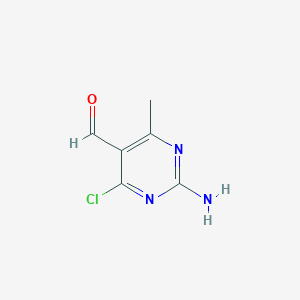

2-Amino-4-chloro-6-methylpyrimidine-5-carbaldehyde is a pyrimidine derivative characterized by a chlorinated aromatic ring system with amino, methyl, and aldehyde functional groups. The aldehyde group at position 5 enhances reactivity, making it a versatile intermediate for nucleophilic additions or condensations. Substitutions at positions 2 (amino), 4 (chloro), and 6 (methyl) modulate electronic and steric properties, influencing solubility, stability, and biological activity .

Properties

Molecular Formula |

C6H6ClN3O |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

2-amino-4-chloro-6-methylpyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C6H6ClN3O/c1-3-4(2-11)5(7)10-6(8)9-3/h2H,1H3,(H2,8,9,10) |

InChI Key |

OAPBIRKSAUEKKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 2-Amino-4-chloro-6-methylpyrimidine.

Formylation: The formylation of 2-Amino-4-chloro-6-methylpyrimidine is achieved using formylating agents such as formic acid or formamide under acidic conditions. This reaction introduces the formyl group (-CHO) at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-6-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The aldehyde group (-CHO) can be oxidized to a carboxylic acid (-COOH) or reduced to an alcohol (-CH2OH).

Condensation Reactions: The amino group (-NH2) and the aldehyde group can participate in condensation reactions to form Schiff bases or imines.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium methoxide, ammonia, or primary amines in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Products with various substituents replacing the chlorine atom.

Oxidation: 2-Amino-4-chloro-6-methylpyrimidine-5-carboxylic acid.

Reduction: 2-Amino-4-chloro-6-methylpyrimidine-5-methanol.

Scientific Research Applications

2-Amino-4-chloro-6-methylpyrimidine-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-6-methylpyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Observations:

Substituent Effects on Reactivity :

- The aldehyde group at position 5 in the target compound enables condensation reactions (e.g., forming Schiff bases), unlike 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, which lacks this functionality .

- Chlorine at position 4 enhances electrophilicity, facilitating nucleophilic aromatic substitution (observed in all listed chloro-pyrimidines) .

Steric and Electronic Modulation :

- Methoxy (in 88474-31-1) and methylthio (in 770-31-0) groups differ in electronic effects: methoxy is electron-donating, while methylthio is weakly electron-withdrawing. This impacts redox stability and intermolecular interactions .

Research Findings and Trends

- Synthetic Utility: Aldehyde-containing pyrimidines (e.g., the target compound and 770-31-0) are preferred for constructing heterocyclic scaffolds via Knoevenagel or Aldol reactions .

- Biological Activity: Chlorine and amino groups are critical for antimicrobial and kinase inhibitory activities, as seen in derivatives like 155087-33-5 and 88474-31-1 .

- Thermal Stability : Methyl and methoxy substituents improve thermal stability compared to aldehydes, which may degrade under harsh conditions .

Biological Activity

2-Amino-4-chloro-6-methylpyrimidine-5-carbaldehyde is a pyrimidine derivative with notable biological activities that have garnered attention in medicinal chemistry. Its structure, characterized by an amino group, a chloro substituent, and an aldehyde functional group, suggests potential interactions with various biological targets. This article focuses on the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C7H7ClN4O

- Molecular Weight : 186.61 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Common methods include:

- Cyclization reactions involving chlorinated pyrimidines.

- Formylation of pyrimidine derivatives using formic acid or other aldehydes.

- Substitution reactions to introduce the amino group at the 2-position.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.030 mg/mL |

These results suggest that the compound may serve as a lead in the development of new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of cancer cell lines, such as HeLa and MCF-7, through apoptosis induction and cell cycle arrest mechanisms.

A study reported IC50 values for cell viability as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 12.3 |

Mechanistically, it appears to interfere with key signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The inhibition of COX-2 has been linked to reduced inflammation in experimental models.

| Compound | COX-2 IC50 (µM) |

|---|---|

| This compound | 0.04 |

| Celecoxib | 0.04 |

This suggests that it may be a candidate for further development as an anti-inflammatory agent .

Structure–Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Key observations include:

- Chloro Substitution : The presence of the chloro group at position 4 enhances antimicrobial activity.

- Amino Group : The amino group at position 2 is crucial for interaction with biological targets.

- Aldehyde Functionality : The aldehyde group contributes to reactivity and potential binding interactions with enzymes.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study evaluated its effectiveness against resistant strains of bacteria, demonstrating lower MIC values compared to traditional antibiotics.

- Cancer Cell Studies : Research focused on its mechanism of action in cancer cells revealed that it induces apoptosis via reactive oxygen species (ROS) generation.

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed significant reduction in swelling when treated with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.